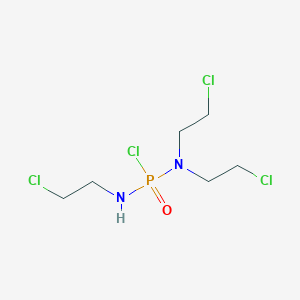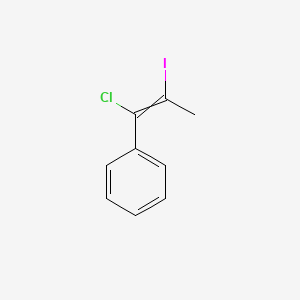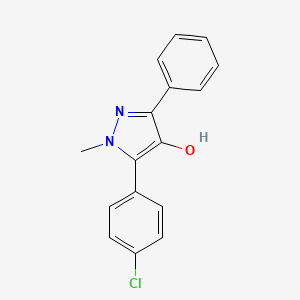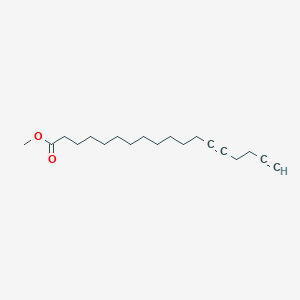
Methyl octadeca-13,17-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-13,17-diynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of two triple bonds at the 13th and 17th positions of an 18-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadeca-13,17-diynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and whole cells to carry out selected organic reactions. Biotransformations have become accepted as powerful methodologies in synthetic organic chemistry, and the use of commercially available biocatalysts such as lipases is common .
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadeca-13,17-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate.
Reduction: Produces saturated esters.
Substitution: Results in halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl octadeca-13,17-diynoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl octadeca-13,17-diynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial and cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8,10-octadecadiynoate: Another acetylenic fatty ester with triple bonds at the 8th and 10th positions.
Methyl 10,13-octadecadiynoate: Contains triple bonds at the 10th and 13th positions.
Methyl octadeca-6,8-diynoate: Features triple bonds at the 6th and 8th positions.
Uniqueness
Methyl octadeca-13,17-diynoate is unique due to the specific positioning of its triple bonds at the 13th and 17th positions. This distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
58444-06-7 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-13,17-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h1H,4-5,8-18H2,2H3 |
Clave InChI |
QFYCWRCVKYJBRI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCC#CCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


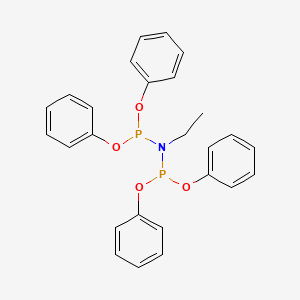
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
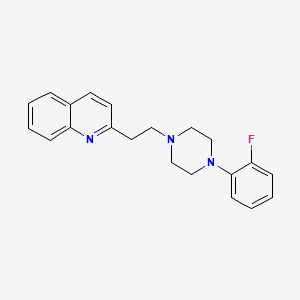
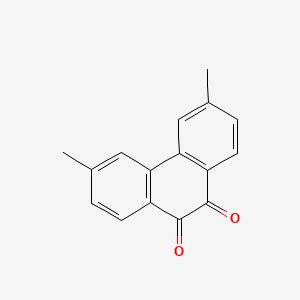
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
